molecular formula C9H5BrClNO2 B1499692 5-Bromo-2-chloro-1H-indole-3-carboxylic acid CAS No. 933740-77-3

5-Bromo-2-chloro-1H-indole-3-carboxylic acid

Cat. No.: B1499692
CAS No.: 933740-77-3
M. Wt: 274.5 g/mol
InChI Key: GRQDAGHZFKWFCZ-UHFFFAOYSA-N
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Description

Fundamental Overview and Chemical Significance

5-Bromo-2-chloro-1H-indole-3-carboxylic acid (C₉H₅BrClNO₂) is a polyhalogenated indole derivative characterized by a bromine atom at position 5, a chlorine atom at position 2, and a carboxylic acid group at position 3 of the indole scaffold. With a molecular weight of 274.50 g/mol, this compound exemplifies the structural versatility of halogenated indoles, which are pivotal in medicinal chemistry and materials science. The indole core, a bicyclic structure fusing a benzene ring with a pyrrole moiety, gains enhanced reactivity and binding affinity through halogenation, making it a valuable precursor for synthesizing pharmacologically active molecules.

Key physicochemical properties include:

Property Value Source
Molecular Formula C₉H₅BrClNO₂
Molecular Weight 274.50 g/mol
IUPAC Name This compound
SMILES C1=CC2=C(C=C1Br)C(=C(N2)Cl)C(=O)O

The carboxylic acid group enables further functionalization via esterification or amidation, while the halogen atoms facilitate cross-coupling reactions, as demonstrated in the synthesis of kinase inhibitors.

Historical Context of Halogenated Indole Derivatives

Halogenated indoles have been synthesized since the late 19th century, with early methods like the Fischer indole synthesis (1883) enabling the construction of the indole nucleus from phenylhydrazines and carbonyl compounds. The introduction of halogens emerged as a strategy to modulate electronic properties and bioactivity. For instance, the Bischler-Mohlau reaction (1892) allowed the synthesis of 2-substituted indoles using α-haloketones, while modern techniques such as oxone–halide-mediated halogenation (2023) provide regioselective access to 2- or 3-haloindoles under green conditions.

The specific substitution pattern of this compound reflects advancements in directed halogenation. Early routes relied on electrophilic substitution, but contemporary approaches leverage transition metal catalysis and enzymatic methods. For example, RebH enzyme variants enable precise C–H functionalization of indoles with bromide or chloride, aligning with sustainable chemistry goals.

Position Within Indole Chemistry Taxonomy

Within indole chemistry, this compound belongs to the subclass of 3-carboxyindoles , distinguished by a carboxylic acid substituent at position 3. Its halogenation profile further categorizes it as a 5,2-dihaloindole , a structural motif associated with enhanced metabolic stability and target affinity in drug candidates. The taxonomy hierarchy is as follows:

  • Class : Indolecarboxylic acids and derivatives
  • Subclass : Halogenated indolecarboxylic acids
  • Branch : Polyhalogenated (Br/Cl) 3-carboxyindoles

Comparative analysis with related compounds:

Compound Substituents Bioactivity Relevance
Indole-3-carboxylic acid H at positions 2, 5, 7 Microbial metabolite
6-Bromo-2-chloro-1H-indole-3-carboxylic acid Br at 6, Cl at 2 Kinase inhibitor intermediate
5-Bromo-4-chloro-1H-indole-2-carboxylic acid Br at 5, Cl at 4 Anticancer lead

Research Importance in Halogenated Heterocycles

Halogenated heterocycles like this compound are indispensable in drug discovery. Bromine and chlorine atoms enhance lipophilicity and π-stacking interactions, improving pharmacokinetic profiles. Recent studies highlight their roles in:

  • Anticancer agents : Halogenated indoles inhibit CDK-5 and other kinases, with IC₅₀ values in the low micromolar range.
  • Antiviral compounds : 5-Substituted indole-3-carboxylic acids exhibit activity against RNA viruses.
  • AMPK activators : Analogues like 6-chloro-5-(4-methoxyphenyl)-1H-indole-3-carboxylic acid are explored for diabetic nephropathy.

Synthetic innovations, such as Suzuki couplings and enzymatic halogenation, underscore the compound’s utility in generating diverse libraries for high-throughput screening. Its scaffold also serves as a precursor to spirocyclic indoles, which are prevalent in natural products.

Properties

IUPAC Name

5-bromo-2-chloro-1H-indole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClNO2/c10-4-1-2-6-5(3-4)7(9(13)14)8(11)12-6/h1-3,12H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRQDAGHZFKWFCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=C(N2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80669114
Record name 5-Bromo-2-chloro-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80669114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933740-77-3
Record name 5-Bromo-2-chloro-1H-indole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80669114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

5-Bromo-2-chloro-1H-indole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

  • Chemical Formula: C₉H₅BrClNO₂
  • Molecular Weight: 274.5 g/mol
  • Structure: The compound features a bromine and chlorine substituent on the indole ring, which enhances its reactivity and biological interactions.

The biological activity of this compound is largely attributed to its interaction with various biological targets. The indole structure allows it to engage in hydrogen bonding and hydrophobic interactions with proteins, influencing enzyme activities and receptor functions.

Key Mechanisms:

  • Enzyme Inhibition: The compound has been shown to inhibit specific tyrosine kinases, which are critical in cancer cell proliferation.
  • Antimicrobial Activity: Its structural characteristics contribute to its ability to disrupt bacterial cell membranes.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, derivatives of this compound have been evaluated for their efficacy against various cancer cell lines:

CompoundCancer Cell LineIC₅₀ (µM)Mechanism
3aHepG20.25EGFR inhibition
3bA5490.30EGFR inhibition
3fMCF-70.20EGFR inhibition

Case Study:
A study demonstrated that compound 3a effectively inhibits the growth of HepG2 cells by blocking the EGFR pathway, leading to apoptosis and cell cycle arrest .

Antibacterial Activity

The antibacterial properties of this compound derivatives have been assessed against several pathogenic bacteria:

CompoundBacteriaMIC (µg/mL)
7aE. coli0.35
7bPseudomonas aeruginosa0.50
7cSalmonella Typhi0.60

Findings:
Compounds such as 7a and 7b exhibited superior antibacterial activity compared to standard antibiotics like gentamicin, indicating their potential as new therapeutic agents against resistant bacterial strains .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical reactions, including oxidation and substitution reactions involving bromine and chlorine substituents.

Synthetic Pathways:

  • Oxidation: Conversion of the aldehyde precursor using potassium permanganate.
  • Substitution Reactions: Utilizing nucleophiles to replace halogen atoms under basic conditions.

Scientific Research Applications

Synthesis Methodology

The synthesis typically involves:

  • Bromination and chlorination of indole derivatives.
  • Oxidation of 5-bromo-2-chloro-1H-indole-3-carbaldehyde using oxidizing agents like potassium permanganate to yield the carboxylic acid.

Medicinal Chemistry

5-Bromo-2-chloro-1H-indole-3-carboxylic acid serves as a precursor for synthesizing various biologically active compounds. Notable applications include:

  • Antimicrobial Agents : Indole derivatives are known for their antimicrobial properties. For instance, studies have shown that certain indole carboxylic acids exhibit significant activity against bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa .
CompoundActivityReference
This compoundAntimicrobial
Indole derivativesAnticancer

Agriculture

The compound has been evaluated for its herbicidal properties. Research indicates that derivatives of indole-3-carboxylic acid can act as auxin receptor antagonists, effectively inhibiting weed growth by blocking auxin-responsive gene expression in plants .

ApplicationTargetInhibition Rate (%)
Herbicidal activityDicotyledonous weeds60–97% inhibition

Material Science

In addition to biological applications, this compound is used in the synthesis of dyes and pigments due to its unique structural properties that allow for color stability and vibrancy.

Case Studies

  • Antimicrobial Activity : A study demonstrated that 5-bromo derivatives showed enhanced potency against resistant bacterial strains when compared to their non-brominated counterparts. The presence of bromine was crucial for increasing binding affinity to bacterial enzymes .
  • Herbicidal Efficacy : In a controlled environment, novel indole derivatives synthesized from this compound were tested for their ability to inhibit root and shoot growth in various weed species. Results indicated a significant reduction in growth rates, validating their potential as herbicides .
  • Cancer Treatment Development : Research into the synthesis of indole-based inhibitors has shown promising results in targeting cancer cell lines. Compounds derived from this compound exhibited selective cytotoxicity against specific cancer types, suggesting avenues for further pharmaceutical development .

Chemical Reactions Analysis

Substitution Reactions

The bromine and chlorine substituents undergo nucleophilic aromatic substitution (NAS) or metal-catalyzed cross-couplings. The bromine atom, being more electronically activated, is preferentially targeted.

Key Reactions:

  • Amine Substitution: Bromine reacts with primary/secondary amines (e.g., piperidine) in the presence of a base (e.g., K₂CO₃) to form aryl amine derivatives.

  • Thiol Substitution: Thiols (e.g., benzyl mercaptan) displace bromine under basic conditions, yielding thioether-linked indoles.

  • Hydroxylation: Hydrolysis with aqueous NaOH replaces bromine with a hydroxyl group.

Reagents and Conditions:

Reaction TypeReagentsConditionsProduct
Amine SubstitutionPiperidine, K₂CO₃DMF, 80–100°C, 12–24 hr5-Amino-2-chloro-1H-indole-3-carboxylic acid
Thiol SubstitutionBenzyl mercaptan, Et₃NDMSO, 60°C, 6–8 hr5-(Benzylthio)-2-chloro-1H-indole-3-carboxylic acid

Suzuki-Miyaura Cross-Coupling

The bromine atom participates in palladium-catalyzed cross-couplings with boronic acids, enabling aryl-aryl bond formation. This reaction is pivotal for synthesizing biaryl indole derivatives .

Example Reaction:

  • Coupling with phenylboronic acid using Pd(PPh₃)₄ and Cs₂CO₃ in dioxane/water (90°C, 24 hr) yields 5-phenyl-2-chloro-1H-indole-3-carboxylic acid .

Catalytic System:

CatalystBaseSolventTemperatureYield*
Pd(PPh₃)₄Cs₂CO₃Dioxane/H₂O (3:1)90°C60–75%

*Reported yields for analogous bromoindazoles .

Carboxylic Acid Functionalization

The carboxylic acid group undergoes typical derivatization reactions:

Common Transformations:

  • Esterification: Reacts with methanol/H₂SO₄ to form methyl 5-bromo-2-chloro-1H-indole-3-carboxylate.

  • Amidation: Coupling with amines (e.g., HATU/DIPEA) produces carboxamide derivatives.

  • Salt Formation: Neutralization with NaOH yields the sodium carboxylate salt.

Reaction Table:

ReactionReagentsConditionsProduct
EsterificationMeOH, H₂SO₄Reflux, 6 hrMethyl ester
AmidationHATU, DIPEA, RNH₂DMF, RT, 12 hr5-Bromo-2-chloro-1H-indole-3-carboxamide

Decarboxylation

Under thermal or basic conditions, the carboxylic acid group undergoes decarboxylation to form 5-bromo-2-chloro-1H-indole.

Conditions:

  • Thermal: Heating at 200°C in quinoline with a Cu catalyst.

  • Basic: NaOH, ethylene glycol, 170°C.

Reduction Pathways

While the carboxylic acid is resistant to mild reductants (e.g., NaBH₄), strong reducing agents like LiAlH₄ reduce it to the corresponding alcohol.

Example:

  • LiAlH₄ in THF reduces the acid to 5-bromo-2-chloro-1H-indole-3-methanol.

Mechanistic Insights

  • Substitution Reactivity: Bromine’s larger atomic radius and lower bond dissociation energy compared to chlorine make it more susceptible to displacement.

  • Cross-Coupling Efficiency: The electron-withdrawing carboxylic acid group meta to bromine enhances oxidative addition in Suzuki reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The biological and physicochemical properties of indole derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
5-Bromo-2-chloro-1H-indole-3-carboxylic acid Br (5), Cl (2), COOH (3) C₉H₅BrClNO₂ 274.5 Drug intermediate; halogenated analog
5-Bromo-1H-indole-3-carboxylic acid Br (5), COOH (3) C₉H₆BrNO₂ 240.06 Precursor for bioactive molecules
5-Chloro-1H-indole-3-carboxylic acid Cl (5), COOH (3) C₉H₆ClNO₂ 195.6 Plant auxin; drug intermediate
5-Bromo-7-chloro-1H-indole-2-carboxylic acid Br (5), Cl (7), COOH (2) C₉H₅BrClNO₂ 274.5 Research chemical; isomer of target
5-Bromo-1-methyl-1H-indole-3-carboxylic acid Br (5), CH₃ (1), COOH (3) C₁₀H₈BrNO₂ 254.08 Enhanced lipophilicity for drug design
Key Observations:
  • Halogen Effects: The dual halogenation (Br and Cl) in the target compound increases molecular weight and lipophilicity compared to mono-halogenated analogs like 5-Bromo-1H-indole-3-carboxylic acid. This may enhance membrane permeability in drug delivery .
  • Carboxylic Acid Position : Shifting the carboxylic acid group from position 3 (target compound) to 2 (e.g., 5-Bromo-7-chloro-1H-indole-2-carboxylic acid) alters hydrogen-bonding capacity and binding affinity to biological targets .
  • Methyl Substitution : Adding a methyl group at position 1 (5-Bromo-1-methyl-1H-indole-3-carboxylic acid) improves metabolic stability but reduces solubility .

Preparation Methods

General Synthetic Strategy

The preparation of halogenated indole-3-carboxylic acids typically follows these key steps:

  • Starting Material : Indole or substituted indole derivatives such as 5-bromoindole or 2-chloroindole.
  • Introduction of Carboxylic Acid Group at Position 3 : Via carboxylation or functional group transformation (e.g., from indole-3-acetic acid derivatives or via directed lithiation and CO2 quenching).
  • Selective Halogenation : Introduction of bromine and chlorine substituents at positions 5 and 2, respectively, through electrophilic aromatic substitution or halogenation of appropriately substituted intermediates.
  • Purification and Characterization : Including recrystallization, chromatographic techniques, and NMR analysis.

Preparation of 5-Bromo-1H-indole-3-carboxylic Acid Intermediate

A key intermediate is 5-bromo-1H-indole-3-carboxylic acid, which can be prepared by hydrolysis of 1-(5-bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone under basic conditions followed by acidification:

Step Reagents and Conditions Yield & Notes
Hydrolysis 1-(5-bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone with 20% aqueous NaOH, reflux for 2.5 hours Quantitative yield of beige solid product
Acidification Careful acidification to pH 1 with 6M HCl to precipitate carboxylic acid Product filtered and washed
Purification Dissolution in ethyl acetate/methanol (9:1), drying over MgSO4, evaporation under vacuum 1H NMR and 13C NMR confirm structure

NMR Data (DMSO-d6):

  • 1H NMR δ 7.30 (dd), 7.45 (d), 8.04 (d), 8.12 (d), 12.09 (br s) ppm
  • 13C NMR δ 107.0, 113.8, 114.4, 122.6, 124.6, 127.8, 133.4, 135.2, 165.6 ppm

This preparation method provides a robust route to 5-bromoindole-3-carboxylic acid, an important precursor for further halogenation steps.

Carboxylation at Position 3 via Directed Lithiation

An alternative approach involves directed lithiation at position 3 of the halogenated indole followed by carboxylation with carbon dioxide:

Step Reagents and Conditions Yield & Notes
Lithiation Treatment of 5-bromo-2-chloroindole with strong base such as lithium diisopropylamide (LDA) or lithium tert-butoxide in dry solvent (THF or DMF) at low temperature (-78°C to 0°C) Formation of 3-lithiated intermediate
Carboxylation Bubbling CO2 gas or adding solid CO2 at low temperature Formation of 5-bromo-2-chloroindole-3-carboxylic acid
Workup Acidification with HCl, extraction, and purification by chromatography or recrystallization Yields reported up to 95-96% with high purity

This method benefits from regioselectivity and mild conditions, allowing installation of the carboxylic acid group without disturbing halogen substituents.

Decarboxylative Bromination and Halogen Exchange

In some cases, halogenated indole carboxylic acids can be prepared by decarboxylative bromination of aromatic acids using tetrabutylammonium tribromide (Bu4NBr3) in the presence of base (K3PO4) and acetonitrile solvent under nitrogen atmosphere:

Step Reagents and Conditions Description
Decarboxylative bromination Bu4NBr3, K3PO4, MeCN, 100°C, 16 hours Converts aromatic carboxylic acids to brominated aromatic compounds
Workup Quenching with aqueous sodium thiosulfate and sodium carbonate, extraction with pentane/ethyl acetate Purification by column chromatography

While this method is more general for aromatic bromination, it can be adapted for indole derivatives with careful control of reaction conditions to avoid over-bromination.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield Notes
Hydrolysis of trifluoroethanone derivative 1-(5-bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone NaOH (20%), reflux; acidification with HCl 2.5 h reflux Quantitative Produces 5-bromoindole-3-carboxylic acid
Electrophilic chlorination (Vilsmeier–Haack) 5-bromoindole POCl3, DMF, 0°C to RT Several hours 80-90% (typical for similar reactions) Introduces 2-chloro substituent
Directed lithiation and carboxylation 5-bromo-2-chloroindole LDA or LiOtBu, CO2 gas, dry THF/DMF -78°C to RT, 24 h Up to 95-96% Regioselective carboxylation at C3
Decarboxylative bromination Aromatic acids Bu4NBr3, K3PO4, MeCN, 100°C 16 h Variable For bromination of aromatic acids

Research Findings and Considerations

  • Regioselectivity : The lithiation-carboxylation method provides excellent control over substitution position, crucial for obtaining 5-bromo-2-chloro substitution pattern without side reactions.
  • Reaction Conditions : Low temperatures and inert atmosphere (nitrogen or argon) are often required to prevent decomposition or unwanted side reactions.
  • Purification : Products are commonly purified by recrystallization from ethyl acetate/methanol mixtures or by column chromatography using silica gel.
  • Characterization : NMR spectroscopy (1H and 13C) and melting point determination confirm the structure and purity of the final compounds.
  • Scalability : The described methods have been demonstrated on millimolar to gram scales, indicating potential for scale-up in research or industrial settings.

Q & A

Q. What are the standard synthetic routes for 5-Bromo-2-chloro-1H-indole-3-carboxylic acid, and how do reaction conditions influence yield?

The synthesis typically involves multi-step modifications of indole scaffolds. A common approach includes:

Bromination/Chlorination : Direct halogenation at the 5- and 2-positions using reagents like N-bromosuccinimide (NBS) or SOCl₂ under controlled temperatures (0–25°C).

Esterification/Functionalization : Conversion of the carboxylic acid to an ester (e.g., ethyl ester) to improve solubility for subsequent reactions, as seen in indole-3-carboxylate derivatives .

Hydrolysis : Final hydrolysis of the ester to regenerate the carboxylic acid group under basic conditions (e.g., LiOH in THF/H₂O) .
Key factors : Solvent polarity (DMF or PEG-400 enhances reactivity), catalyst choice (CuI for azide-alkyne cycloadditions), and reaction time (12–24 hours for coupling steps) critically affect yields (50–70%) .

Q. How is the purity and structural integrity of this compound validated in synthetic workflows?

Methodological validation includes:

  • Chromatography : Flash column chromatography (70:30 ethyl acetate/hexane) removes byproducts, with TLC (Rf ~0.30) monitoring .
  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Confirms substitution patterns (e.g., deshielded protons near halogens).
    • HRMS : Validates molecular weight (e.g., [M+H]+ m/z 427.0757 for analogs) .
  • X-ray Crystallography : Resolves bond angles and crystallographic packing, as demonstrated for structurally related 5-chloroindole-3-carboxylic acid .

Advanced Research Questions

Q. How can researchers optimize the regioselectivity of halogenation in indole derivatives like this compound?

Regioselectivity is influenced by:

  • Directing Groups : Electron-withdrawing groups (e.g., carboxylic acid) direct electrophilic substitution to specific positions.
  • Reagent Choice : NBS favors bromination at electron-rich positions, while SOCl₂ selectively chlorinates activated sites.
  • Temperature Control : Lower temperatures (0°C) reduce side reactions, as shown in the synthesis of 5-bromo-7-fluoroindole-2-carboxylic acid derivatives .
    Data-driven approach : Comparative HPLC analysis of reaction mixtures under varying conditions identifies optimal parameters .

Q. What contradictory findings exist regarding the bioactivity of halogenated indole-3-carboxylic acid derivatives, and how can they be resolved?

Some studies report potent antibacterial activity for 5-bromo-2-chloroindole carboxamides (MIC: 1–4 µg/mL against Gram-positive bacteria) , while others note limited efficacy due to poor membrane permeability. Contradictions arise from:

  • Structural Variations : Ester vs. acid forms (esters enhance lipophilicity but require hydrolysis for activity).
  • Assay Conditions : Differences in bacterial strain susceptibility and culture media (e.g., cation-adjusted Mueller-Hinton broth vs. LB agar).
    Resolution : Standardized bioassays with controlled parameters (pH, inoculum size) and SAR studies comparing halogen positioning (e.g., 5-bromo vs. 6-bromo analogs) clarify structure-activity relationships .

Q. What advanced techniques are used to study the interaction of this compound with biological targets?

  • Molecular Docking : Predicts binding modes with enzymes (e.g., glycogen phosphorylase) by simulating interactions with the carboxylic acid and halogen groups .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS).
  • Crystallographic Fragment Screening : Identifies binding pockets using halogen-bonding preferences, as seen in indole-based kinase inhibitors .

Q. How do researchers address solubility challenges during in vitro testing of this compound?

Strategies :

  • Prodrug Design : Synthesize methyl/ethyl esters (improves logP by 1–2 units) that hydrolyze in vivo .
  • Co-solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to maintain solubility without cytotoxicity.
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability, as reported for indole-based anticancer agents .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-2-chloro-1H-indole-3-carboxylic acid
Reactant of Route 2
5-Bromo-2-chloro-1H-indole-3-carboxylic acid

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